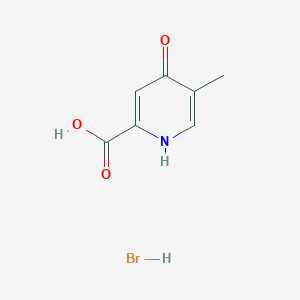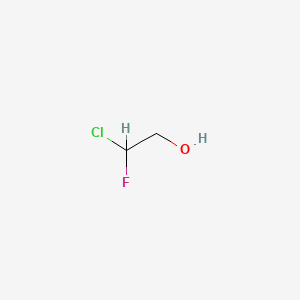
3-(Pyrrolidine-1-sulfonyl)-2,5-dihydro-1lambda6-thiophene-1,1-dione
Vue d'ensemble
Description
Pyrrolidine is a cyclic amine, and its derivatives are widely studied due to their biological and medicinal importance . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. For instance, β-lactam substituted polycyclic fused pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity .Molecular Structure Analysis
Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring . This group of compounds has not been fully investigated, although numerous important alkaloids of this class have been recognized for their promising biological effects .Chemical Reactions Analysis
Pyrrolidine derivatives have been used in various chemical reactions. For example, they have been used to achieve (3 + 2) annulation and (3 + 3) annulation, providing a direct route to various nitrogen-containing heterocycles .Applications De Recherche Scientifique
Cancer Treatment
Drug Repurposing
The compound has been used in drug repurposing, a strategy for determining new applications of existing drugs . This approach is cost-effective and time-efficient, making it an attractive method for drug development .
Synthesis of Spirocyclic Scaffolds
The compound has been used in the synthesis of drug-like spirocyclic scaffolds . These are prepared by fusing fully functionalized pyrrolidine with oxindoles based on 1,3-dipolar cycloaddition . This reaction generates diverse spirooxindole-pyrrolidines in good yield and with high diastereoselectivity .
Antioxidant Activity
Pyrrolidine alkaloids, which include this compound, have been shown to possess antioxidant activity . This makes them potentially useful in combating oxidative stress-related diseases .
Anti-Inflammatory Activity
These alkaloids also exhibit anti-inflammatory activity , which could be beneficial in the treatment of various inflammatory conditions .
Antibacterial and Antifungal Activities
The compound, as part of the pyrrolidine alkaloids group, has demonstrated antibacterial and antifungal activities . This suggests potential applications in the treatment of bacterial and fungal infections .
Antiparasitic and Anthelmintic Activities
Pyrrolidine alkaloids have shown antiparasitic and anthelmintic activities , indicating potential use in the treatment of parasitic infections .
Neuropharmacological Activities
Lastly, these alkaloids have exhibited neuropharmacological activities , suggesting potential applications in the field of neurology and mental health .
Mécanisme D'action
Target of Action
The primary target of 3-(Pyrrolidine-1-sulfonyl)-2,5-dihydro-1lambda6-thiophene-1,1-dione is Caspase-3 . Caspase-3 is a crucial enzyme involved in the execution phase of cell apoptosis, or programmed cell death .
Mode of Action
This is a common mechanism for many anticancer drugs, as it allows for the selective elimination of cancer cells .
Biochemical Pathways
The compound’s interaction with Caspase-3 suggests that it affects the apoptotic pathway . This pathway is a series of biochemical events that lead to changes in the cell, including cell shrinkage, nuclear fragmentation, chromosomal DNA fragmentation, and ultimately, cell death .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action is likely the induction of apoptosis in cells, leading to cell death . This is particularly beneficial in the context of cancer treatment, where the goal is to selectively kill cancer cells without causing significant harm to healthy cells .
Safety and Hazards
Propriétés
IUPAC Name |
3-pyrrolidin-1-ylsulfonyl-2,5-dihydrothiophene 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S2/c10-14(11)6-3-8(7-14)15(12,13)9-4-1-2-5-9/h3H,1-2,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSLRTJDIJORBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182805 | |
| Record name | Pyrrolidine, 1-[(2,5-dihydro-1,1-dioxido-3-thienyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidine-1-sulfonyl)-2,5-dihydro-1lambda6-thiophene-1,1-dione | |
CAS RN |
1384428-10-7 | |
| Record name | Pyrrolidine, 1-[(2,5-dihydro-1,1-dioxido-3-thienyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 1-[(2,5-dihydro-1,1-dioxido-3-thienyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




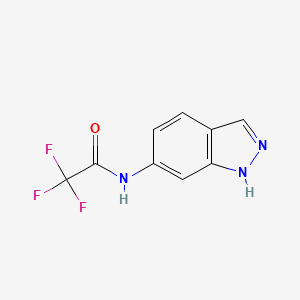
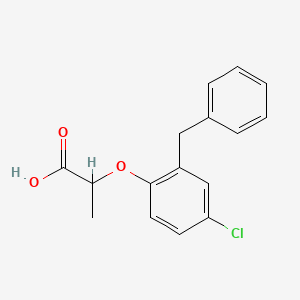
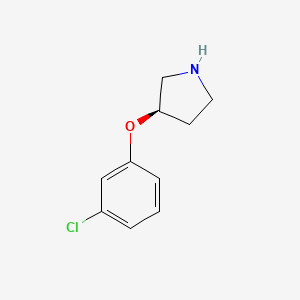
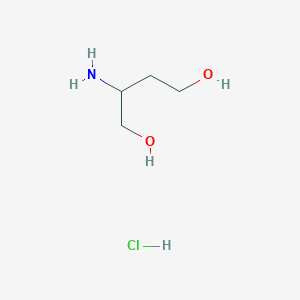
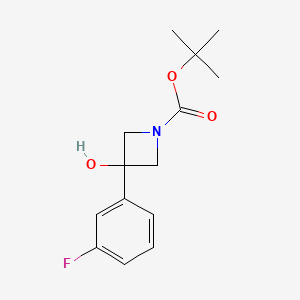
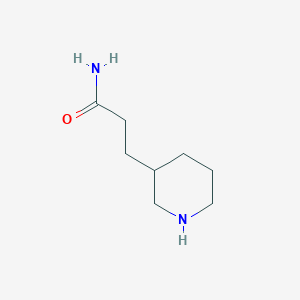
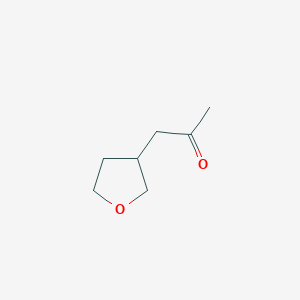
![1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B3378138.png)
